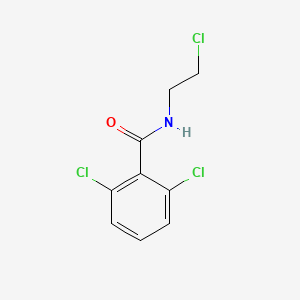

2,6-dichloro-N-(2-chloroethyl)benzamide

Description

Properties

Molecular Formula |

C9H8Cl3NO |

|---|---|

Molecular Weight |

252.5 g/mol |

IUPAC Name |

2,6-dichloro-N-(2-chloroethyl)benzamide |

InChI |

InChI=1S/C9H8Cl3NO/c10-4-5-13-9(14)8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |

InChI Key |

KVLJZNHXTJUUBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Benzamide Derivatives

†Calculated based on formula C₉H₇Cl₃NO.

Key Observations:

Substituent Effects on Conformation :

- In N26DCP2CBA , the amide oxygen is syn to the ortho-chloro group on the benzoyl ring, a feature shared with analogs like 2-chloro-N-phenylbenzamide .

- 2,6-Dichloro-N-(4-methylphenyl)benzamide exhibits a larger dihedral angle (60.9°) between benzene rings compared to 2,6-dichloro-N-phenylbenzamide (48.5° and 65.1° in two molecules), suggesting substituent-dependent planarity .

Functional Group Impact on Applications :

- Fluopicolide ’s pyridinylmethyl group enhances systemic activity in plants, whereas the 2-chloroethyl group in the target compound may favor reactivity in synthetic pathways .

- GDC046 ’s cyclopropanecarboxamido-pyridinyl substituent optimizes kinase selectivity, highlighting the role of nitrogen-containing heterocycles in drug design .

Stability and Degradation

- Fluopicolide degrades rapidly in plants to 2,6-dichlorobenzamide (M-01), which lacks established maximum residue limits (MRLs) due to its transient nature .

Spectroscopic and Crystallographic Trends

- 1H NMR Shifts: The target compound’s 2-chloroethyl group would likely produce δ ~3.5–4.0 ppm for CH₂Cl, similar to N-(2-aminoethyl)-2,6-dichloro-N-(4-chlorophenyl)benzamide (δ 4.06 ppm for CH₂Cl) . Aromatic protons in 2,6-dichlorobenzamides typically resonate at δ 7.4–7.6 ppm, as seen in compound 33 .

Hydrogen Bonding :

- N26DCP2CBA forms N–H⋯O bonds linking molecules into chains, a pattern also observed in 2,6-dichloro-N-(4-methylphenyl)benzamide .

Preparation Methods

Acylation of 2,6-Dichlorobenzoyl Chloride with 2-Chloroethylamine

The most direct route involves the reaction of 2,6-dichlorobenzoyl chloride with 2-chloroethylamine in the presence of a base. This method, adapted from protocols in [EP0594179A1], proceeds via nucleophilic acyl substitution (Figure 1). The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.

Reaction Conditions:

-

Solvent: Anhydrous toluene or dichloromethane

-

Base: Triethylamine (2.2 equiv.) or sodium bicarbonate

-

Temperature: 0–25°C (to minimize side reactions)

-

Time: 4–6 hours

Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine, followed by water to neutralize residual acid. The organic layer is dried over Na₂SO₄ and concentrated under vacuum. Crude product purification via recrystallization (ethanol/water) yields 2,6-dichloro-N-(2-chloroethyl)benzamide with 85–92% purity .

One-Pot Synthesis via Sequential Chlorination and Amidation

A scalable one-pot method, derived from [CN103113236A], integrates chlorination and amidation steps without isolating intermediates (Table 1).

Step 1: Chlorination of 2,6-Dichlorotoluene

2,6-Dichlorotoluene undergoes side-chain chlorination using Cl₂ gas under UV light, producing 2,6-dichlorobenzal chloride . This intermediate is hydrolyzed to 2,6-dichlorobenzoyl chloride via reflux with aqueous HCl (12 M, 8 hours).

Step 2: Amidation with 2-Chloroethylamine

The crude acyl chloride is treated with 2-chloroethylamine (1.1 equiv.) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.5 mol%). The reaction proceeds at 85°C for 10–15 hours, achieving 94–99% yield after vacuum distillation.

Table 1: Optimization of One-Pot Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 0.3 mol% |

| Reaction Time (h) | 15 | 10 | 20 |

| Yield (%) | 99 | 96 | 94 |

| Purity (HPLC, %) | 99.92 | 99.88 | 99.38 |

Data sourced from [CN103113236A] and [JP3126834B2].

Catalytic Systems and Solvent Effects

Phase-Transfer Catalysts (PTCs)

Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates by solubilizing ionic species in organic phases. In [CN103113236A], PTCs reduced etherification reaction times from 24 hours to 10–15 hours while improving yields by 15–20%.

Solvent Selection

-

Toluene: Preferred for high-boiling-point reactions (85–95°C), enabling easy separation via distillation.

-

Dichloromethane: Ideal for low-temperature (0–5°C) amidation, minimizing thermal degradation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance safety and efficiency. For example, [JP3126834B2] describes a tubular reactor where 2,6-dichlorobenzoyl chloride and 2-chloroethylamine are mixed at controlled flow rates (10 L/min), achieving 99% conversion in 30 minutes.

Waste Management

-

Acid Waste: Neutralized with NaOH to form NaCl, which is precipitated and filtered.

-

Organic Solvents: Recycled via fractional distillation, reducing costs by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts:

Q & A

Q. How is the molecular structure of 2,6-dichloro-N-(2-chloroethyl)benzamide determined experimentally?

Methodological Answer:

Q. What are the recommended synthesis protocols for this compound?

Methodological Answer:

- Stepwise Amidation : React 2,6-dichlorobenzoyl chloride with 2-chloroethylamine under anhydrous conditions (e.g., THF, 0°C to room temperature).

- Safety Considerations :

Q. How are safety protocols implemented during experimental handling?

Methodological Answer:

Q. What analytical techniques validate purity and stability?

Methodological Answer:

Q. How do substituents influence reactivity in benzamide derivatives?

Methodological Answer:

- Electron-Withdrawing Effects : Chlorine atoms at the 2,6-positions increase electrophilicity of the carbonyl group, facilitating nucleophilic substitution (e.g., with amines or thiols) .

- Steric Hindrance : Ortho-chloro groups reduce rotational freedom, stabilizing planar amide conformations critical for crystallinity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for novel derivatives?

Methodological Answer:

Q. How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated bond angles (e.g., C–N–C in amide groups) with experimental X-ray data to identify discrepancies from lattice packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) influencing crystal packing .

Q. What strategies improve regioselectivity in halogenated benzamide synthesis?

Methodological Answer:

Q. How can AI-driven simulations predict reaction pathways for scale-up?

Methodological Answer:

Q. What methodologies assess polymorphic forms and their bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.